![molecular formula C15H21N B13471214 N-benzyl-3-methylspiro[3.3]heptan-1-amine](/img/structure/B13471214.png)
N-benzyl-3-methylspiro[3.3]heptan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-methylspiro[3.3]heptan-1-amine is an organic compound with a unique spirocyclic structure. This compound features a spiro[3.3]heptane core with a benzyl group attached to the nitrogen atom and a methyl group at the 3-position. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methylspiro[3.3]heptan-1-amine typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction. For example, a suitable precursor such as a 1,3-diketone can undergo intramolecular cyclization under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. A common method involves the reaction of the spirocyclic amine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Methylation: The methyl group at the 3-position can be introduced through an alkylation reaction. This can be achieved by reacting the spirocyclic amine with a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require efficient and cost-effective methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-benzyl-3-methylspiro[3.3]heptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atom. For example, the benzyl group can be replaced with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloride (C6H5CH2Cl), methyl iodide (CH3I)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
N-benzyl-3-methylspiro[3.3]heptan-1-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate the biological activity of this compound and its derivatives. It may exhibit interesting pharmacological properties, making it a potential candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: this compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-benzyl-3-methylspiro[3.3]heptan-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
類似化合物との比較
Similar Compounds
- N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine
- 3-ethoxy-N-methylspiro[3.3]heptan-1-amine
- 3-methoxy-N-methylspiro[3.3]heptan-1-amine
Uniqueness
N-benzyl-3-methylspiro[33]heptan-1-amine is unique due to its specific substitution pattern and spirocyclic structure The presence of the benzyl group and the methyl group at the 3-position imparts distinct chemical and physical properties, differentiating it from other similar compounds
特性
分子式 |
C15H21N |
|---|---|
分子量 |
215.33 g/mol |
IUPAC名 |
N-benzyl-1-methylspiro[3.3]heptan-3-amine |
InChI |
InChI=1S/C15H21N/c1-12-10-14(15(12)8-5-9-15)16-11-13-6-3-2-4-7-13/h2-4,6-7,12,14,16H,5,8-11H2,1H3 |
InChIキー |
OSTXSKJQXWYJLQ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C12CCC2)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



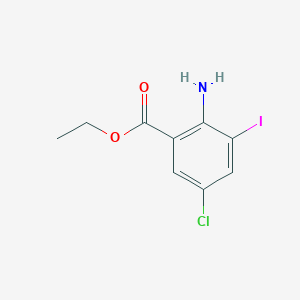
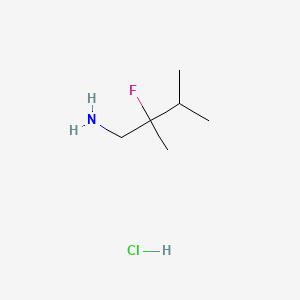
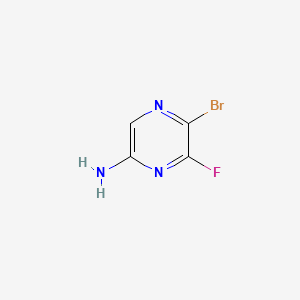
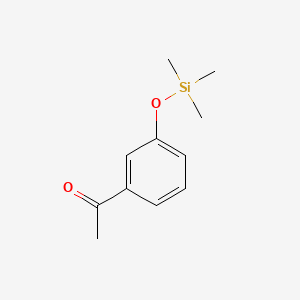

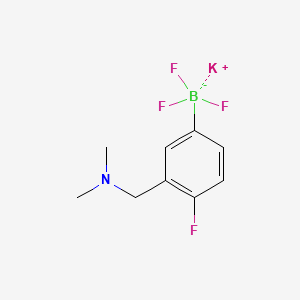
![3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride](/img/structure/B13471171.png)
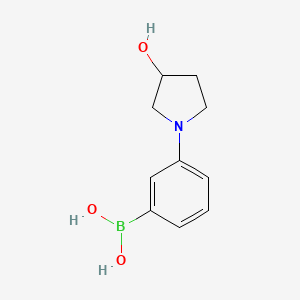
![4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13471176.png)
![N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471183.png)
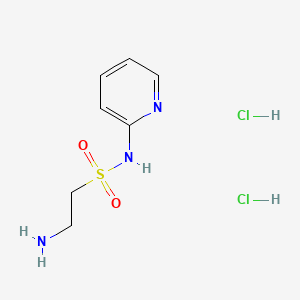
![(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13471205.png)

